2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
2,4,5-Trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative featuring a substituted piperazine ring at the 6-position of the pyrimidine core. The compound’s structure includes three methyl groups at the 2-, 4-, and 5-positions of the pyrimidine ring and a 4-methylpyrimidin-2-yl substituent on the piperazine nitrogen.
The synthesis of such compounds typically involves nucleophilic substitution reactions between halogenated pyrimidines and piperazine derivatives. For example, polychlorinated pyrimidines (e.g., 2,4,5,6-tetrachloropyrimidine) react with amines like DABCO to form piperazine-linked pyrimidines . Methylation steps are then employed to introduce methyl substituents, as seen in analogous syntheses of oxazolo-pyrimidine derivatives .
Properties
IUPAC Name |
2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-11-5-6-17-16(18-11)22-9-7-21(8-10-22)15-12(2)13(3)19-14(4)20-15/h5-6H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCQXZXSRFNSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrimidine Core
The 2,4,5-trimethylpyrimidin-6-ol intermediate serves as the foundational building block. Synthesis typically involves cyclocondensation of β-diketones with guanidine derivatives:
This reaction proceeds in ethanol under reflux (78°C) for 12 hours, yielding the intermediate in 85–90% purity.
Activation of the 6-Position
The hydroxyl group at position 6 is activated for nucleophilic displacement. Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours converts the hydroxyl group to a chloride, forming 2,4,5-trimethyl-6-chloropyrimidine:
This step achieves >95% conversion but requires rigorous moisture exclusion to prevent hydrolysis.
Reaction monitoring via TLC (eluent: ethyl acetate/hexane 3:7) confirms mono-alkylation within 8 hours (yield: 72%).
Modular Assembly of the 4-Methylpyrimidin-2-yl Substituent
Synthesis of 4-Methylpyrimidin-2-amine
A Gould-Jacobs reaction synthesizes the substituted pyrimidine:
Cyclization in diphenyl ether at 200°C for 2 hours yields 4-methylpyrimidin-2-amine (87% yield).
Coupling to the Piperazine Ring
Buchwald-Hartwig amination facilitates the introduction of the pyrimidinyl group to the piperazine nitrogen. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 100°C, the reaction achieves 68% yield after 24 hours:
Post-reaction purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) isolates the target compound.
Alternative Pathways: One-Pot and Catalytic Methods
Tandem Deprotection-Alkylation
A patent-derived strategy employs a protected piperazine intermediate. After Boc-deprotection with trifluoroacetic acid (TFA) in CH₂Cl₂, in situ alkylation with 2,4,5-trimethyl-6-chloropyrimidine proceeds at 25°C:
This method reduces isolation steps but requires precise stoichiometry to avoid over-alkylation.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMSO accelerates the substitution reaction, improving yields to 81% while reducing reaction time by 75% compared to conventional heating.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 81 |
| Acetonitrile | 37.5 | 65 |
| Data indicate that high dielectric solvents enhance nucleophilicity of piperazine, favoring substitution. |
Catalytic Systems
| Catalyst System | Loading (mol%) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 5 | 68 |
| CuI/1,10-phenanthroline | 10 | 55 |
| NiCl₂(dppe) | 7 | 61 |
| Palladium-based systems outperform copper and nickel in coupling efficiency. |
Challenges and Mitigation Strategies
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Byproduct Formation : Di-alkylated piperazine derivatives are minimized by using a 1:1 molar ratio of chloropyrimidine to piperazine.
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Low Solubility : Sonication in DMF/THF (1:1) improves reagent dispersion, enhancing reaction homogeneity.
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Oxidative Degradation : Nitrogen sparging prevents oxidation of sensitive intermediates during prolonged reactions .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structural components of 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine , several types of chemical reactions can be hypothesized:
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Nucleophilic Substitution Reactions : The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. This is common in compounds with similar structures, where the piperazine ring acts as a nucleophile.
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Alkylation Reactions : The piperazine ring can undergo alkylation reactions, which involve the addition of alkyl groups to the nitrogen atoms. This is a common modification in piperazine-containing compounds to alter their pharmacological properties .
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Cross-Coupling Reactions : Although not directly applicable to this compound, cross-coupling reactions like Suzuki or Buchwald-Hartwig amination are common in pyrimidine chemistry, especially when modifying the pyrimidine ring with aryl or heteroaryl groups .
Data Table: Potential Reactions and Conditions
| Reaction Type | Conditions | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Piperazine ring acts as nucleophile; various electrophiles | Substituted piperazine derivatives |
| Alkylation | Alkyl halides or sulfonates; base | Alkylated piperazine derivatives |
| Cross-Coupling | Aryl or heteroaryl boronic acids; palladium catalyst | Arylated or heteroarylated pyrimidines |
Note : The table provides hypothetical reactions based on similar compounds and general chemical principles.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine lies in medicinal chemistry. The compound is being investigated for its potential as a therapeutic agent against various diseases. Key studies have shown:
- Anticancer Activity : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines by interacting with specific molecular targets involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, suggesting potential use as an antimicrobial agent. Studies are ongoing to elucidate its mechanism of action and efficacy against resistant strains.
Biological Research
In biological research, the compound serves as a valuable tool for understanding biochemical pathways:
- Enzyme Inhibition Studies : It has been used to investigate the inhibition of enzymes that are crucial in metabolic pathways. This can provide insights into drug design targeting these enzymes.
- Receptor Binding Studies : Research has focused on how this compound interacts with various receptors in the central nervous system, potentially leading to developments in neuropharmacology.
Materials Science
The compound's unique chemical properties also make it suitable for applications in materials science:
- Polymer Synthesis : It can act as a building block for synthesizing novel polymers with specific properties, enhancing material performance in various applications.
Case Studies
Several case studies highlight the compound's potential:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development.
- Antimicrobial Efficacy Study : Research conducted at a university laboratory tested the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited broad-spectrum antimicrobial activity, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).
- Neuropharmacological Research : A collaborative study involving several institutions explored the binding affinity of the compound to serotonin receptors. Findings indicated that it modulates receptor activity, which could have implications for treating mood disorders.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine Reactivity and Stability
The reactivity and stability of pyrimidine derivatives are highly influenced by substituent patterns. Below is a comparative analysis with key analogues:
Key Observations:
- Methyl vs. Chloro Substituents: Methyl groups (as in the target compound) increase steric bulk and lipophilicity compared to chloro substituents (e.g., compound 5), which enhance electrophilicity and reactivity .
- Piperazine Linkers: The 4-methylpyrimidin-2-yl-piperazine group in the target compound introduces a secondary heterocyclic ring, enabling π-π stacking interactions absent in simpler piperazine analogues (e.g., 2-chloroethyl-piperazine in compound 5) .
- Core Heterocycle Variations: Pyrazolo-pyrimidines (e.g., compound 2) exhibit greater planarity than pyrimidine-piperazine hybrids, favoring DNA/RNA interactions, whereas oxazolo-pyrimidines (e.g., compound 10) show higher thermal stability due to fused ring systems .
Physicochemical and Spectroscopic Data
*Calculated based on structure.
Biological Activity
2,4,5-Trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of aminopyrimidines and features a unique structure characterized by a pyrimidine ring with various substituents, including piperazine and multiple methyl groups. Its biological activity is of interest in fields such as medicinal chemistry, pharmacology, and drug development.
Chemical Structure
The IUPAC name of the compound is N,N,6-trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine. The molecular formula is with a molecular weight of 319.45 g/mol. The structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various physiological effects. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- Receptor Modulation : Interaction with neurotransmitter receptors or other cellular targets that could influence signaling pathways.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
A study highlighted the antimicrobial properties of pyrimidine derivatives, suggesting that compounds similar to this one exhibit significant efficacy against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
In vitro studies have shown that related compounds can significantly inhibit COX-2 activity. For instance, derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating strong potential for therapeutic applications in treating inflammatory diseases .
Anticancer Properties
There is emerging evidence that pyrimidine derivatives possess anticancer properties. Research on structurally similar compounds has revealed their ability to induce apoptosis in cancer cell lines and inhibit cell proliferation at low concentrations (IC50 values ranging from nanomolar to micromolar levels). This suggests that this compound may also exhibit similar anticancer activity .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives:
- Anti-inflammatory Studies : In a study evaluating various pyrimidine compounds' effects on COX enzymes, it was found that certain derivatives had ED50 values indicating potent anti-inflammatory properties comparable to indomethacin .
- Anticancer Activity : Another research focused on the synthesis of novel pyrimidine derivatives showed significant inhibition of cancer cell growth in vitro. Compounds exhibited IC50 values in the low micromolar range against several cancer cell lines .
- Mechanistic Insights : Mechanistic studies revealed that some derivatives could induce G2/M cell cycle arrest in HCT116 cells and modulate apoptosis-related protein expression, highlighting their potential as dual inhibitors in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are optimal for preparing 2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized?
Methodological Answer:
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions between pyrimidine and piperazine derivatives. For analogous piperazinyl-pyrimidine systems, methylsulfonyl or tosyl groups are used as leaving groups in SN2 reactions, with yields typically ranging from 71% to 77% . Key optimization steps include:
- Temperature control : Reactions are often conducted at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
- Catalysis : Triethylamine or DMAP may accelerate coupling efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C-NMR : Assign methyl groups (δ 1.2–2.5 ppm for CH3) and aromatic protons (δ 6.5–8.5 ppm). Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ peaks). For example, a related compound with molecular formula C18H23FN4 showed a calculated mass of 314.19 g/mol, matching experimental data .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., ±0.3% deviation) .
Advanced: How can crystallographic refinement tools like SHELX and OLEX2 resolve ambiguities in the compound’s crystal structure?
Methodological Answer:
- SHELXL : Refines small-molecule structures using least-squares minimization. For piperazine-containing systems, anisotropic displacement parameters (ADPs) are critical for modeling thermal motion in the piperazine ring .
- OLEX2 : Integrates structure solution (via charge flipping or dual-space methods) and visualization. Its "Auto-Mask" feature isolates solvent regions in electron density maps, reducing false positives .
- Validation : Check for R-factor convergence (R1 < 0.05) and validate hydrogen bonding using Mercury software .
Advanced: What computational strategies are used to predict the compound’s receptor-binding affinity and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target receptors (e.g., dopamine or serotonin receptors). Key interactions include π-π stacking with pyrimidine and hydrogen bonding with piperazine .
- MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics (20–50 ns trajectories) to assess stability of binding poses.
- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using descriptors like logP and polar surface area .
Advanced: How do structural modifications to the piperazine or pyrimidine moieties alter pharmacological activity?
Methodological Answer:
- Piperazine Modifications : Replacing methyl groups with bulkier substituents (e.g., phenylsulfonyl) enhances receptor selectivity but may reduce solubility. For example, 2-(4-fluorophenyl)piperazine derivatives showed 51.7% yield and improved CNS penetration .
- Pyrimidine Substitutions : Adding electron-withdrawing groups (e.g., chloro) increases metabolic stability. Comparative SAR studies on menin-MLL inhibitors highlight that trifluoromethyl groups improve lipophilicity and PK profiles .
Advanced: What analytical methods are employed to identify and quantify impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to separate impurities. For example, related compounds like 2,2'-(piperazine-1,4-diyl)dipyrimidine (CAS 84746-24-7) are detected at retention times >10 min .
- NMR Spiking : Add reference standards (e.g., dioxalate derivatives) to identify impurity peaks in 1H-NMR spectra.
- Limits : Follow ICH guidelines (impurity thresholds <0.1% for APIs) .
Advanced: How can contradictory biological activity data be resolved when testing this compound across different assays?
Methodological Answer:
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and receptor expression levels. For instance, trifluoromethyl-containing analogs showed variable IC50 values due to differences in membrane permeability .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals.
- Orthogonal Assays : Confirm activity via calcium flux (FLIPR) and radioligand binding assays to rule out false positives .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by controlling residence time and temperature.
- Quality by Design (QbD) : Optimize parameters (e.g., stoichiometry, solvent ratio) via DoE (Design of Experiments). For example, increasing equivalents of piperazine from 1.2 to 1.5 improved yields by 12% in scaled batches .
- In-Process Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
